2,6-Dimethylaniline-d11

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

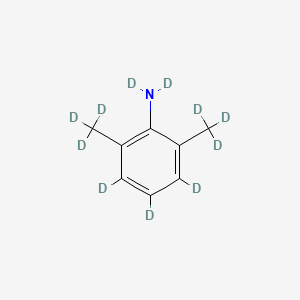

2,6-Dimethylaniline-d11 is a deuterated form of 2,6-dimethylaniline, an aromatic amine with two methyl groups attached to the benzene ring at the 2 and 6 positions. The deuterium labeling makes it particularly useful in various scientific research applications, especially in the field of analytical chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylaniline-d11 typically involves the deuteration of 2,6-dimethylaniline. This can be achieved through catalytic hydrogen-deuterium exchange reactions. The reaction conditions often include the use of a deuterium gas source and a suitable catalyst, such as palladium on carbon, under elevated temperatures and pressures.

Industrial Production Methods

Industrial production of 2,6-dimethylaniline involves the alkylation of aniline with methanol in the presence of an acid catalyst. For the deuterated version, deuterated methanol (CD3OD) can be used in place of regular methanol to introduce deuterium atoms into the molecule.

Analyse Des Réactions Chimiques

Types of Reactions

2,6-Dimethylaniline-d11 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products Formed

Oxidation: Nitro-2,6-dimethylaniline-d11

Reduction: 2,6-dimethylcyclohexylamine-d11

Substitution: Various substituted this compound derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

2,6-Dimethylaniline-d11 is widely used in scientific research due to its stable isotope labeling. Some key applications include:

Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of 2,6-dimethylaniline and its derivatives.

Pharmaceutical Research: Serves as a precursor in the synthesis of various anesthetic drugs such as lidocaine, bupivacaine, and mepivacaine.

Environmental Studies: Employed in tracing studies to monitor the environmental fate and transport of aniline derivatives.

Biological Research: Used in metabolic studies to understand the biotransformation of aniline compounds in living organisms.

Mécanisme D'action

The mechanism of action of 2,6-dimethylaniline-d11 is primarily related to its role as a precursor in the synthesis of anesthetic drugs. In the body, it undergoes metabolic transformations to form active metabolites that interact with sodium channels in nerve cells, leading to the inhibition of nerve signal transmission and resulting in anesthesia.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,4-Dimethylaniline

- 3,5-Dimethylaniline

- 2,6-Dimethylaniline

Uniqueness

2,6-Dimethylaniline-d11 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. Compared to its non-deuterated counterparts, it offers improved sensitivity and accuracy in mass spectrometric analyses, making it a valuable tool in various research fields.

Activité Biologique

2,6-Dimethylaniline-d11, also known as 2,6-xylidine-d11, is a deuterated derivative of 2,6-dimethylaniline (2,6-DMA). This compound is of significant interest due to its biological activity and potential implications in toxicology and pharmacology. It is primarily used as an intermediate in the synthesis of various chemicals and pharmaceuticals, including local anesthetics like lidocaine. Understanding its biological activity is crucial for evaluating its safety and efficacy.

- Molecular Formula : C8H11N (with deuterium substitution)

- Molecular Weight : Approximately 137.23 g/mol

- Density : 984 kg/m³

Metabolism and Toxicity

2,6-Dimethylaniline is involved in metabolic pathways that can lead to the formation of reactive metabolites. In humans, it is a metabolite of lidocaine and has been shown to participate in the metabolism of various drugs. Studies indicate that it can produce reactive oxygen species (ROS) when metabolized, which may contribute to its mutagenic potential .

Key Findings :

- Carcinogenic Potential : The International Agency for Research on Cancer (IARC) classifies 2,6-DMA as a Group 2B carcinogen, indicating it is possibly carcinogenic to humans . In animal studies, significant increases in tumor incidence were observed in rats exposed to this compound .

- DNA Interaction : Evidence suggests that 2,6-DMA can form DNA adducts through its reactive metabolites. This interaction may lead to mutagenic effects, as indicated by increased sister chromatid exchanges and chromosomal aberrations in vitro .

Case Studies

-

Toxicological Studies in Rats :

- A study involving Charles River CD rats administered varying doses of 2,6-DMA showed dose-dependent increases in tumors, particularly adenomas and carcinomas in the nasal cavity and liver neoplastic nodules .

- Observations included splenic haemosiderosis and decreased body weight gains in high-dose groups .

- Human Exposure :

The primary mechanism by which 2,6-DMA exerts its biological effects appears to involve redox cycling leading to ROS generation rather than direct DNA adduct formation. This process can result in oxidative stress and subsequent cellular damage .

Summary of Biological Effects

Propriétés

Formule moléculaire |

C8H11N |

|---|---|

Poids moléculaire |

132.25 g/mol |

Nom IUPAC |

N,N,3,4,5-pentadeuterio-2,6-bis(trideuteriomethyl)aniline |

InChI |

InChI=1S/C8H11N/c1-6-4-3-5-7(2)8(6)9/h3-5H,9H2,1-2H3/i1D3,2D3,3D,4D,5D/hD2 |

Clé InChI |

UFFBMTHBGFGIHF-MDCKYEMWSA-N |

SMILES isomérique |

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])N([2H])[2H])C([2H])([2H])[2H])[2H] |

SMILES canonique |

CC1=C(C(=CC=C1)C)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.